6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline
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Overview
Description
6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
6-Chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents
Mode of Action
The mode of action of quinoline derivatives can vary depending on the specific derivative and its target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, quinoline derivatives that target DNA gyrase and type IV topoisomerase would affect the DNA replication pathway
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, quinoline derivatives that inhibit DNA synthesis can lead to rapid bacterial death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinoline, which serves as the core structure.
Substitution Reaction: The 6-chloroquinoline undergoes a substitution reaction with 4-methanesulfonylpiperazine. This reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80°C) under an inert atmosphere to ensure the complete substitution of the chlorine atom with the piperazine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.
Catalytic Processes: The use of heterogeneous catalysts can enhance reaction efficiency and selectivity.
Green Chemistry Approaches: Solvent-free conditions and the use of recyclable catalysts are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is unique due to its methanesulfonylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDIVZSOSOVVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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